molecular formula C17H26ClNO2 B13413116 (1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride

(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride

Cat. No.: B13413116
M. Wt: 311.8 g/mol
InChI Key: QZKZIMRQFKMWSZ-UHFFFAOYSA-N
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Description

(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride is a chemical compound that belongs to the class of azepanes Azepanes are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride typically involves the reaction of 1,3-dimethyl-4-phenylazepane with propanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted azepanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but initial studies suggest involvement in the central nervous system.

Comparison with Similar Compounds

Similar Compounds

    Proheptazine: An opioid analgesic with similar structural features.

    Cyclopentolate: An anticholinergic agent used to induce mydriasis and cycloplegia.

    Promethazine: An antihistamine with sedative properties.

Uniqueness

(1,3-Dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride is unique due to its specific azepane structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H26ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

(1,3-dimethyl-4-phenylazepan-4-yl) propanoate;hydrochloride

InChI

InChI=1S/C17H25NO2.ClH/c1-4-16(19)20-17(15-9-6-5-7-10-15)11-8-12-18(3)13-14(17)2;/h5-7,9-10,14H,4,8,11-13H2,1-3H3;1H

InChI Key

QZKZIMRQFKMWSZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCCN(CC1C)C)C2=CC=CC=C2.Cl

Origin of Product

United States

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